molecular formula C20H24N6O4S B12963694 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate

4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate

Cat. No.: B12963694
M. Wt: 444.5 g/mol
InChI Key: FYNLBLMUQIUPNI-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its imidazole ring structure, which is a common motif in many biologically active molecules. The hemisulfate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable aryl aldehyde under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and methyl positions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or methyl positions .

Scientific Research Applications

4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Phenyl-1H-imidazol-2-amine
  • 5-(4-Methylphenyl)-1H-imidazol-2-amine
  • 4-(2-Methyl-1H-imidazol-1-yl)benzylamine

Comparison: Compared to similar compounds, 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate exhibits unique properties due to the presence of both methyl and phenyl groups on the imidazole ring. These substituents influence its chemical reactivity, solubility, and biological activity, making it distinct and valuable for specific research applications .

Properties

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

5-methyl-4-phenyl-1H-imidazol-2-amine;sulfuric acid

InChI

InChI=1S/2C10H11N3.H2O4S/c2*1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4)

InChI Key

FYNLBLMUQIUPNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)N)C2=CC=CC=C2.CC1=C(N=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O

Origin of Product

United States

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